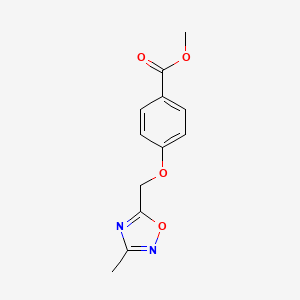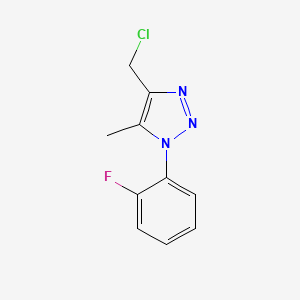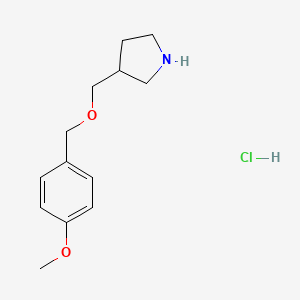
Ácido 1-(4-Bromofenil)-3,3-dimetilciclobutano-1-carboxílico
Descripción general
Descripción
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H15BrO2 and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de Agentes Antimicrobianos
Los análogos estructurales del ácido 1-(4-Bromofenil)-3,3-dimetilciclobutano-1-carboxílico se han estudiado por su potencial como agentes antimicrobianos. Estos compuestos han mostrado una actividad prometedora contra especies bacterianas (Gram-positivas y Gram-negativas) y fúngicas. Las estructuras moleculares de los derivados se confirmaron mediante datos espectroanalíticos, y su actividad antimicrobiana in vitro se evaluó utilizando el método turbidimétrico .
Actividad Anticancerígena
Se han sintetizado y evaluado derivados de este compuesto por su actividad anticancerígena, particularmente contra líneas celulares de adenocarcinoma de mama humano positivo para el receptor de estrógeno (MCF7). El ensayo de Sulforhodamina B (SRB) se utilizó para evaluar los efectos antiproliferativos, y ciertos derivados demostraron una actividad significativa, lo que sugiere un potencial para el tratamiento del cáncer de mama .
Estudios de Acoplamiento Molecular
Se han realizado estudios de acoplamiento molecular para comprender el modo de unión de los compuestos activos dentro del bolsillo de unión del receptor diana. Esto es crucial para el diseño racional de fármacos, ya que ayuda a predecir la afinidad y la actividad de los candidatos a fármacos. Los estudios que involucran derivados del ácido 1-(4-Bromofenil)-3,3-dimetilciclobutano-1-carboxílico han mostrado buenas puntuaciones de acoplamiento, lo que indica su potencial como compuestos líderes para el desarrollo posterior de fármacos .
Investigación Neuroprotectora
Se ha iniciado la investigación sobre los potenciales neuroprotectores de los derivados de este compuesto. Los estudios se centran en la enzima acetilcolinesterasa (AchE), que es crucial para la transmisión de los impulsos nerviosos. Se está investigando la actividad de la AchE y su asociación con los parámetros conductuales en los organismos, lo que podría conducir al desarrollo de tratamientos para enfermedades neurodegenerativas .
Análisis de Biomarcadores de Estrés Oxidativo
Se están explorando los derivados del compuesto por su papel en el análisis de biomarcadores de estrés oxidativo. El estrés oxidativo está relacionado con diversas enfermedades, y la medición de los niveles de malondialdehído (MDA) es un método común para evaluar el daño celular. La investigación que involucra estos derivados podría mejorar nuestra comprensión de la lesión oxidativa y sus implicaciones para la salud .
Perfil Farmacológico
Se están perfilando las diversas actividades biológicas de los derivados del compuesto, como las actividades antiinflamatorias, antidepresivas, anticonvulsivas, antioxidantes y antitumorales. Este perfil farmacológico ayuda a identificar nuevos usos terapéuticos y posibles candidatos a fármacos para diversas dolencias .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including metabolic pathways, signal transduction pathways, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Análisis Bioquímico
Biochemical Properties
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound may interact with other proteins involved in oxidative stress responses, influencing cellular redox states and contributing to oxidative damage .
Cellular Effects
The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid on various cell types and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase, leading to impaired nerve impulse transmission and behavioral changes in animal models . Furthermore, the compound’s impact on oxidative stress can result in cellular damage, affecting lipid peroxidation, DNA, and protein modifications .
Molecular Mechanism
At the molecular level, 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine in the synaptic cleft . This inhibition can disrupt normal neurotransmission and cause neurotoxic effects. Additionally, the compound may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and alter gene expression .
Temporal Effects in Laboratory Settings
The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and neurotoxic effects .
Dosage Effects in Animal Models
The effects of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and behavior. At higher doses, it can induce significant neurotoxic effects, including impaired nerve impulse transmission, behavioral changes, and oxidative damage . Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage considerations in research .
Metabolic Pathways
1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and effects on cellular function. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that contribute to oxidative stress and cellular damage . Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid within cells and tissues are critical for understanding its effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, influencing its activity and function. The compound’s accumulation in specific tissues or organs can also affect its overall impact on the organism .
Subcellular Localization
The subcellular localization of 1-(4-Bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress . Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJUSPIAMPIRAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)






![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B1466282.png)


![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)
![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)

